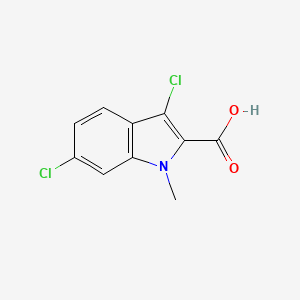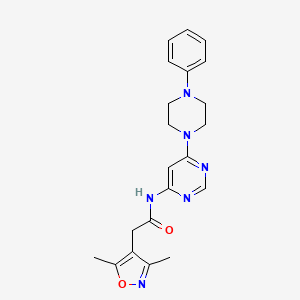![molecular formula C19H13Cl2N5 B2768602 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine CAS No. 1955553-82-8](/img/structure/B2768602.png)
3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine” is a chemical compound with the CAS number 1955553-82-8 . It has a molecular weight of 382.25 and a molecular formula of C19H13Cl2N5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine” are not fully detailed in the available resources. The compound has a molecular weight of 382.25 . Other properties such as boiling point and specific storage conditions are not specified .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3,5-Dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine is a compound involved in the synthesis of various heterocyclic systems, demonstrating the compound's versatility in organic synthesis. For instance, the reactions of benzene-1,2-diamine with certain substrates under solvent-free conditions have led to the formation of benzo[4,5]imidazo[1,2-a]pyrimidine, benzo[4,5]imidazo[2,1-b]quinazoline, and other heterocyclic systems, suggesting an ANRORC mechanism in the synthesis process (Harutyunyan, 2016). Additionally, the compound has been involved in the synthesis of quinazoline derivatives displaying moderate affinity towards specific kinases, indicating its potential in the development of kinase inhibitors (El-Gokha et al., 2019).
Catalytic Applications
The structure and reactivity of 3,5-Dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine enable its use in catalysis, particularly in the synthesis of benzimidazoles and quinoxalines. These processes involve acceptorless dehydrogenative condensation steps that are catalyzed by complexes stabilized by tridentate ligands, showcasing the compound's utility in facilitating the formation of important N-heteroaromatics (Hille et al., 2014).
Material Science
Further expanding its applications, derivatives of this compound have been explored for their optoelectronic properties. Research has identified quinazoline and pyrimidine derivatives, including those related to 3,5-Dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine, as valuable for the creation of novel optoelectronic materials. These compounds have been integrated into π-extended conjugated systems for applications in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Biological and Pharmacological Research
In biological and pharmacological research, the synthetic routes involving 3,5-Dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine have been foundational in developing compounds with potential anti-tumor and anti-microbial activities. The synthesis of 2-pyridylquinazoline derivatives has revealed compounds exhibiting selective antibacterial activity against specific bacterial strains, highlighting the compound's role in the development of new antimicrobial agents (Eweas et al., 2021).
Propiedades
IUPAC Name |
2,6-dichloro-4-N-(2-pyridin-4-ylquinazolin-4-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5/c20-14-9-12(10-15(21)17(14)22)24-19-13-3-1-2-4-16(13)25-18(26-19)11-5-7-23-8-6-11/h1-10H,22H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXCQYXELQVZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC(=C(C(=C4)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-ethyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2768521.png)
![Benzo[d][1,3]dioxol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2768523.png)


![N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2768528.png)



![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768535.png)
![2,6-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2768536.png)
![4-[6-Methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2768537.png)
![1-Phenyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2768538.png)

![5-(3-methoxypropyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2768542.png)